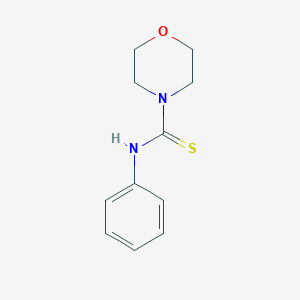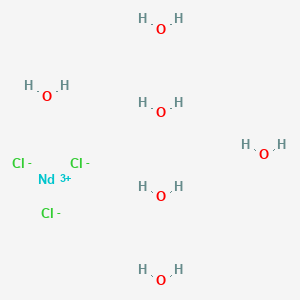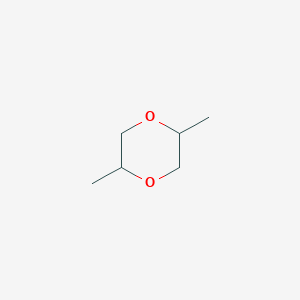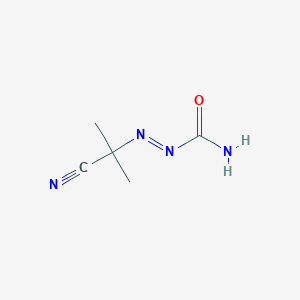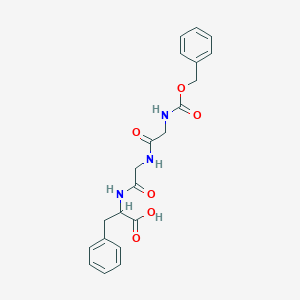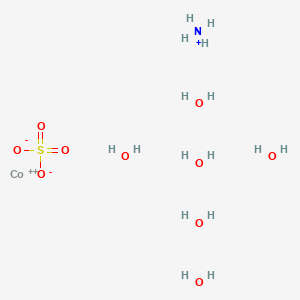
Azanium;cobalt(2+);sulfate;hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium; cobalt(2+); sulfate; hexahydrate refers to a compound with a composition that suggests it includes azanium ions (NH₄⁺), cobalt(II) cations (Co²⁺), and sulfate anions (SO₄²⁻), along with water molecules in its crystalline structure. The compound's study provides insights into its synthesis, molecular structure, chemical reactions, properties, and potential applications in various fields.
Synthesis Analysis
The synthesis of compounds related to azanium; cobalt(2+); sulfate; hexahydrate involves careful control of the reaction conditions to promote the formation of the desired crystal structure. For instance, cobalt ethylenediammonium bis(sulfate) tetrahydrate represents a compound synthesized through slow evaporation at room temperature, demonstrating the typical synthesis approach for these types of compounds (Rekik et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using X-ray crystallography, revealing complex coordination environments. For example, the structure of bis{bis(azido-κN)bis[bis(pyridin-2-yl-κN)amine]cobalt(III)} sulfate dihydrate shows discrete cations, anions, and solvent water molecules linked by extensive hydrogen bonding (Setifi et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving azanium; cobalt(2+); sulfate; hexahydrate and related compounds often include redox processes, ligand exchange, and the formation of coordination complexes. The coordination behavior of cinoxacine with cobalt(II) showcases the versatility of cobalt in forming structurally diverse complexes (Chulvi et al., 1991).
Physical Properties Analysis
Physical properties such as solubility, density, melting point, and morphology are crucial for understanding the behavior of azanium; cobalt(2+); sulfate; hexahydrate under different conditions. The optical, thermal, and mechanical properties of related compounds, like hexakis(urea)cobalt(II) sulfate monohydrate, highlight the impact of molecular structure on these physical characteristics (Muthu et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different environmental conditions, and the ability to form further complexes, define the applicability of the compound in industrial and research settings. Studies on cobalt-mediated activation of peroxymonosulfate and sulfate radical attack on phenolic compounds illustrate the chemical behavior and potential applications of cobalt complexes in environmental remediation (Anipsitakis et al., 2006).
Wissenschaftliche Forschungsanwendungen
Cobalt nanoparticles, which could potentially be derived from compounds like Ammonium Cobalt(II) Sulfate Hexahydrate, have a wide range of applications in biomedicine . They are promising nanomaterials with exceptional catalytic, magnetic, electronic, and chemical properties . Their nano size and developed surface open a wide range of applications .
-
Catalysis : Cobalt compounds, including Ammonium Cobalt(II) Sulfate Hexahydrate, are often used as catalysts in various chemical reactions . The cobalt ion can accelerate the rate of reaction by providing an alternative reaction pathway with a lower activation energy .
-
Electroplating : Cobalt salts are commonly used in electroplating, a process that deposits a thin layer of metal onto a surface . The cobalt layer can provide corrosion resistance, reduce friction, and improve aesthetics .
-
Pigments : Cobalt salts, including Ammonium Cobalt(II) Sulfate Hexahydrate, are used to produce a variety of pigments . These pigments are used in ceramics, glass, and paints, providing vibrant and stable colors .
-
Batteries : Cobalt compounds are key components in the production of rechargeable batteries . They are used in lithium-ion batteries, which power a wide range of electronic devices, from smartphones to electric vehicles .
-
Nutrition : In small amounts, cobalt is an essential nutrient for many organisms, including humans . It is a key component of vitamin B12, which is necessary for the production of red blood cells and the maintenance of normal brain function .
-
Medicine : Cobalt compounds have been explored for their potential medicinal properties . For example, cobalt nanoparticles have shown promise in biomedicine due to their unique catalytic, magnetic, electronic, and chemical properties .
-
Synthesis of Nanoparticles : Cobalt compounds like Ammonium Cobalt(II) Sulfate Hexahydrate can be used in the synthesis of cobalt nanoparticles . These nanoparticles have a wide range of applications in various fields such as catalysis, magnetism, and biomedicine .
-
Preparation of Other Cobalt Compounds : Ammonium Cobalt(II) Sulfate Hexahydrate can be used as a starting material for the preparation of other cobalt compounds . These compounds can have various applications depending on their chemical and physical properties .
-
Research and Development : This compound can be used in scientific research and development . It can be used in experiments to study its properties and potential applications .
-
Educational Purposes : In educational settings, Ammonium Cobalt(II) Sulfate Hexahydrate can be used in chemistry labs for teaching and demonstration purposes .
-
Industrial Manufacturing : In the industry, this compound can be used in the manufacturing of various products . For example, it can be used in the production of pigments, batteries, and catalysts .
-
Environmental Science : Cobalt compounds like Ammonium Cobalt(II) Sulfate Hexahydrate can be used in environmental science for studying the behavior and impact of cobalt in the environment .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azanium;cobalt(2+);sulfate;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.H3N.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h;1H3;(H2,1,2,3,4);6*1H2/q+2;;;;;;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLSOFCKGCPTPB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH16NO10S+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626931 |
Source


|
| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azanium;cobalt(2+);sulfate;hexahydrate | |
CAS RN |
13586-38-4 |
Source


|
| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

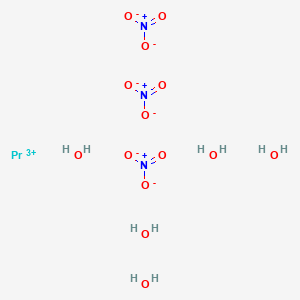

![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)
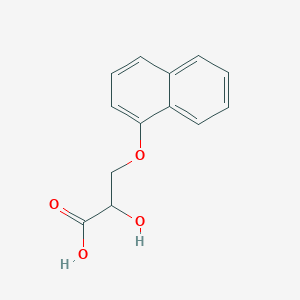
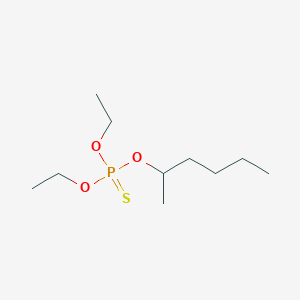
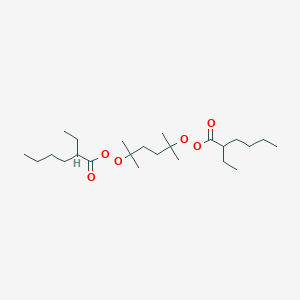
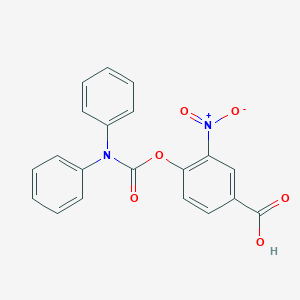
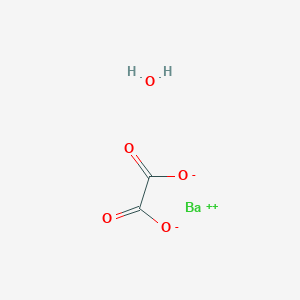
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
